molecular formula C12H12N4O3S B11599800 [(2E)-4-oxo-2-{(2E)-[1-(pyridin-3-yl)ethylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid

[(2E)-4-oxo-2-{(2E)-[1-(pyridin-3-yl)ethylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid

Katalognummer: B11599800
Molekulargewicht: 292.32 g/mol
InChI-Schlüssel: BYAQYGIMMYGBPV-VIZOYTHASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2E)-4-oxo-2-{(2E)-[1-(pyridin-3-yl)ethylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound featuring a thiazolidine ring, a pyridine moiety, and a hydrazone linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2E)-4-oxo-2-{(2E)-[1-(pyridin-3-yl)ethylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step often involves the reaction of a thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions to form the thiazolidine ring.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the thiazolidine derivative with a pyridine-containing aldehyde or ketone.

    Acetic Acid Addition:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include the control of reaction temperature, pH, and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the hydrazone linkage.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [(2E)-4-oxo-2-{(2E)-[1-(pyridin-3-yl)ethylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicine, the compound’s potential anti-inflammatory and antimicrobial properties are of significant interest. Research is ongoing to explore its efficacy and safety in various therapeutic applications.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(2E)-2-{(2E)-2-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene}-1,3-benzothiazol-3(2H)-yl]acetic acid
  • [(5E)-5-{(2E)-2-(1-methyl-2-pyrrolidinylidene)ethylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Uniqueness

[(2E)-4-oxo-2-{(2E)-[1-(pyridin-3-yl)ethylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid is unique due to its combination of a pyridine ring and a thiazolidine ring linked by a hydrazone. This structural arrangement provides distinct chemical reactivity and biological activity compared to other similar compounds, making it a valuable molecule for research and development.

Eigenschaften

Molekularformel

C12H12N4O3S

Molekulargewicht

292.32 g/mol

IUPAC-Name

2-[(2E)-4-oxo-2-[(E)-1-pyridin-3-ylethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C12H12N4O3S/c1-7(8-3-2-4-13-6-8)15-16-12-14-11(19)9(20-12)5-10(17)18/h2-4,6,9H,5H2,1H3,(H,17,18)(H,14,16,19)/b15-7+

InChI-Schlüssel

BYAQYGIMMYGBPV-VIZOYTHASA-N

Isomerische SMILES

C/C(=N\N=C\1/NC(=O)C(S1)CC(=O)O)/C2=CN=CC=C2

Kanonische SMILES

CC(=NN=C1NC(=O)C(S1)CC(=O)O)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.